molecular formula C23H21N5O3S2 B2627337 N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892743-81-6

N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2627337
CAS No.: 892743-81-6
M. Wt: 479.57
InChI Key: OZCBFGFDZUBPQB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex heterocyclic compound featuring a tricyclic core with integrated sulfur and nitrogen atoms. Its design includes a 4-ethoxyphenylamine moiety and a 4-ethylbenzenesulfonyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S2/c1-3-15-5-11-18(12-6-15)33(29,30)23-22-25-21(20-19(13-14-32-20)28(22)27-26-23)24-16-7-9-17(10-8-16)31-4-2/h5-14H,3-4H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCBFGFDZUBPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: The ethoxyphenyl and ethylbenzenesulfonyl groups are introduced through substitution reactions.

    Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-functionalized tricyclic azapentaenes. Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent on Benzenesulfonyl Substituent on Phenylamine Molecular Weight* Key Structural Notes
Target Compound 4-ethyl 4-ethoxyphenyl ~528.6 g/mol Ethyl and ethoxy groups enhance lipophilicity; potential for improved membrane permeation.
N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-... () 4-methyl 4-ethoxyphenyl ~514.5 g/mol Reduced steric bulk compared to ethyl; may lower metabolic stability.
N-[(4-methoxyphenyl)methyl]-10-[4-isopropylbenzenesulfonyl]-... () 4-isopropyl 4-methoxyphenylmethyl ~569.7 g/mol Increased hydrophobicity from isopropyl; methoxyphenylmethyl may alter binding kinetics.
10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-... () None (plain benzenesulfonyl) 4-chlorophenylmethyl ~525.0 g/mol Chlorine atom introduces electronegativity, potentially enhancing target affinity.

*Molecular weights are approximate and calculated based on structural formulas.

Substituent Effects

  • 4-Methyl (): Lower molecular weight but may reduce resistance to oxidative metabolism. 4-Isopropyl (): High hydrophobicity could limit solubility but improve tissue penetration . Unsubstituted (): Simplifies synthesis but lacks tunable steric/electronic properties .
  • Phenylamine Group :

    • 4-Ethoxy (Target) : Ether linkage provides moderate electron-donating effects, possibly stabilizing charge interactions.
    • 4-Methoxyphenylmethyl () : Methyl spacer may reduce conformational rigidity.
    • 4-Chlorophenylmethyl () : Chlorine’s electronegativity could enhance binding to hydrophobic pockets .

Research Findings and Limitations

  • Biological Activity: No direct comparative studies are available for the target compound. However, sulfonamide-containing tricyclics in have shown moderate antimicrobial activity in preliminary screens .
  • Physicochemical Data : Experimental values (e.g., logP, solubility) are absent, necessitating computational predictions. The ethyl and ethoxy groups likely confer a logP of ~3.5–4.0, ideal for CNS-targeting agents.
  • Knowledge Gaps: Empirical data on pharmacokinetics, toxicity, and target specificity are critically needed.

Biological Activity

N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article compiles available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features multiple functional groups that contribute to its biological activity:

  • Ethoxy and Ethyl Groups : These groups may enhance lipophilicity, affecting membrane permeability.
  • Sulfonyl Group : Known for its role in enhancing pharmacological properties.
  • Tetraazatricyclo Structure : This unique bicyclic framework may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Compounds with sulfonyl groups are frequently explored for their antibacterial and antifungal activities.
  • Anticancer Potential : Some tetraazatricyclo compounds have shown promise in inhibiting tumor growth by interfering with cell cycle regulation.

Efficacy Studies

  • Antimicrobial Activity
    • In vitro tests demonstrated that related sulfonamide compounds exhibit significant antimicrobial effects against various strains of bacteria and fungi. The exact efficacy of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia has yet to be quantified but can be extrapolated based on structural similarities.
  • Cytotoxicity
    • Preliminary cytotoxicity assays on similar compounds indicated varying degrees of toxicity towards cancer cell lines. Further studies are needed to assess the specific cytotoxic effects of this compound.
  • Neurobehavioral Effects
    • A study on neurobehavioral toxicity linked to structurally similar compounds suggests potential neurotoxic effects that warrant investigation into the safety profile of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed that modifications in the aryl groups significantly affected antimicrobial potency. While specific data for N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia is not available, it is hypothesized that the ethoxy and ethyl substitutions could enhance activity against resistant strains.

Case Study 2: Anticancer Activity

Research into tetraazatricyclo compounds has revealed promising anticancer properties. For instance, a related compound demonstrated significant inhibition of proliferation in breast cancer cell lines through apoptosis induction mechanisms. Future investigations should focus on assessing the apoptotic pathways activated by N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia.

Data Summary

Biological ActivityRelated Compound FindingsImplications
AntimicrobialEffective against various pathogensPotential for drug development
CytotoxicityInduces apoptosis in cancer cellsFurther research needed
NeurotoxicityObserved in similar structuresSafety assessments required

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